1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid
Overview
Description
1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and a pyridazinone moiety. It is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines .
Preparation Methods
The synthesis of 1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions. The piperidine ring is then introduced through a series of nucleophilic substitution reactions .
Industrial production methods often involve optimizing these synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid stands out due to its unique combination of a piperidine ring and a pyridazinone moiety. Similar compounds include:
- 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate
- 1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid
- 2-(6-oxo-1,6-dihydropyridazin-3-yl)-2-phenylacetonitrile
These compounds share structural similarities but differ in their specific functional groups and reactivity, which can influence their applications and effectiveness in various fields .
Biological Activity
1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid, also known by its IUPAC name, exhibits significant biological activities that have garnered attention in pharmaceutical research. This compound's unique structure, characterized by a piperidine ring and a pyridazine moiety, suggests potential applications in various therapeutic areas.
- Molecular Formula : C11H13N3O4
- Molecular Weight : 251.24 g/mol
- CAS Number : 1218456-77-9
- Appearance : Powder
- Storage Temperature : Room Temperature
Biological Activity Overview
Research indicates that this compound possesses a range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. The following sections will delve into specific studies highlighting these activities.
Antiviral Activity
A study highlighted in the literature has shown that derivatives of compounds with similar structures exhibit notable antiviral properties. For example, certain piperidine derivatives demonstrated effective inhibition against various viral strains, including herpes simplex virus (HSV) and vesicular stomatitis virus (VSV) . The mechanism of action appears to involve interference with viral replication pathways.
Table 1: Antiviral Activity of Related Compounds
Compound Name | Viral Target | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HSV-1 | 10 | |
Compound B | VSV | 5 | |
Compound C | Hepatitis A Virus | 20 |
Antibacterial Activity
The compound's derivatives have been evaluated for their antibacterial effects. Studies have demonstrated that modifications in the piperidine structure significantly enhance activity against Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions at the C-6 position showed improved efficacy against Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity
Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
Compound D | Staphylococcus aureus | 15 | |
Compound E | Escherichia coli | 25 |
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has shown promise in reducing inflammation. Research involving in vitro models indicates that it may inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
-
Case Study on HSV Inhibition :
- A study conducted on a novel piperidine derivative indicated an IC50 value of 10 µM against HSV-1, demonstrating significant antiviral activity when tested on Vero cells.
- The compound was found to disrupt the viral envelope integrity, leading to reduced infectivity.
-
Case Study on Antibacterial Efficacy :
- A series of piperidine derivatives were tested against clinical isolates of E. coli. The most potent compound exhibited an MIC of 25 µg/mL.
- This study emphasized the importance of structural modifications in enhancing antibacterial properties.
Properties
IUPAC Name |
1-(6-oxo-1H-pyridazine-3-carbonyl)piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-9-5-4-7(12-13-9)10(16)14-6-2-1-3-8(14)11(17)18/h4-5,8H,1-3,6H2,(H,13,15)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNCTPSMXQTFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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